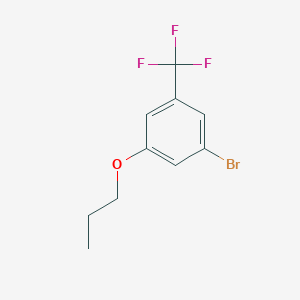

1-Bromo-3-propoxy-5-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-bromo-3-propoxy-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O/c1-2-3-15-9-5-7(10(12,13)14)4-8(11)6-9/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFUPQUPTQPGMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination Using Electrophilic Agents

The bromination of 3-propoxy-5-(trifluoromethyl)benzene with brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in acidic media offers a direct route.

Procedure :

-

Dissolve 3-propoxy-5-(trifluoromethyl)benzene in a mixture of glacial acetic acid and concentrated sulfuric acid (1.5:1 v/v).

-

Quench the reaction with cold water, extract with dichloromethane, and wash with 5 N NaOH .

-

Purify via fractional distillation to isolate the product.

Key Observations :

-

The trifluoromethyl group directs bromination to the para position (C1).

-

Acetic acid enhances solubility and reduces polybromination byproducts.

Williamson Ether Synthesis on 3-Bromo-5-(trifluoromethyl)phenol

Alkylation of Phenolic Intermediates

The Williamson ether synthesis is preferred for introducing the propoxy group due to its reliability in forming ether bonds.

Procedure :

-

React 3-bromo-5-(trifluoromethyl)phenol with propyl bromide in the presence of NaH or K₂CO₃ in tetrahydrofuran (THF) .

-

Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Key Observations :

Sequential Functionalization of 1,3-Disubstituted Benzene Derivatives

Trifluoromethylation Followed by Bromination and Propoxylation

For substrates lacking pre-existing substituents, a stepwise approach ensures regiocontrol:

Step 1: Trifluoromethylation

Step 2: Bromination

Step 3: Propoxylation

-

Perform nucleophilic aromatic substitution (SNAr) with sodium propoxide under microwave irradiation (100°C, 1 hour).

Key Observations :

Comparative Analysis of Methods

Challenges and Optimization Strategies

Minimizing Byproducts

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-propoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium or potassium salts of the nucleophiles, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products:

Substitution Reactions: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

Coupling Reactions: Products typically include biaryl compounds or other complex aromatic structures.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

1-Bromo-3-propoxy-5-(trifluoromethyl)benzene serves as a versatile building block in organic synthesis. Its bromine atom can undergo nucleophilic substitution reactions, making it useful for creating various derivatives. For instance, it can react with amines or thiols to form new compounds, which are valuable in pharmaceuticals and agrochemicals.

Fluorescent Probes

In the realm of chemical sensing and optoelectronics, derivatives of this compound have been explored for their fluorescence properties. The incorporation of the trifluoromethyl group enhances the electron-withdrawing ability, potentially leading to increased fluorescence intensity in certain environments.

Biological Applications

Antimicrobial Activity

Research has indicated that 1-bromo-3-propoxy-5-(trifluoromethyl)benzene exhibits notable antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values highlight its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.62 |

| Escherichia coli | 31.25 |

| Pseudomonas aeruginosa | 62.50 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate significant antiproliferative effects:

| Cell Line | IC50 (µM) |

|---|---|

| Colon cancer (HCT116) | 5.0 |

| Breast cancer (MCF-7) | 10.0 |

The mechanism of action appears to involve apoptosis and cell cycle arrest, indicating its potential as a therapeutic agent in cancer treatment.

Material Science

Polymer Chemistry

The incorporation of 1-bromo-3-propoxy-5-(trifluoromethyl)benzene into polymer matrices can enhance the thermal stability and chemical resistance of the resulting materials. Its trifluoromethyl group contributes to improved hydrophobicity and resistance to solvents, making it suitable for high-performance coatings and adhesives.

Nanotechnology

In nanotechnology, this compound can be utilized as a functionalizing agent for nanoparticles. Its ability to impart specific chemical functionalities can enhance the interaction between nanoparticles and biological systems or improve their dispersibility in solvents.

Case Studies

Several studies provide insights into the applications of similar compounds:

- Antimicrobial Studies : Research has shown that halogenated benzene derivatives exhibit efficacy against Gram-positive bacteria by disrupting cell wall synthesis and protein production.

- Anticancer Research : Comparative analyses reveal that compounds with trifluoromethyl groups often show enhanced activity against various cancer cell lines, emphasizing the importance of substituent positioning on biological efficacy.

- Mechanistic Insights : Studies indicate that compounds targeting mitochondrial function can induce significant cytotoxic effects in cancer cells by promoting oxidative stress.

Mechanism of Action

The mechanism of action of 1-Bromo-3-propoxy-5-(trifluoromethyl)benzene depends on the specific application and the target molecule

Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Non-Covalent Interactions: The trifluoromethyl group can engage in hydrophobic interactions and van der Waals forces with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Alkoxy-Substituted Analogues

Compounds with varying alkoxy groups at position 3 exhibit distinct physicochemical and reactivity profiles:

Key Insight : Propoxy groups balance steric bulk and electron donation, optimizing reactivity for catalytic transformations compared to shorter ethoxy chains .

Halogen-Substituted Derivatives

Variations in halogens at position 1 or 3 alter electronic properties and coupling efficiency:

Key Insight : Bromine at position 1 is critical for Suzuki couplings, while iodine or chlorine at position 3 expands utility in C–N or C–O bond-forming reactions .

Functional Group Variations

Substituents such as nitro, azido, or methyl groups modulate electronic and steric effects:

Key Insight: Electron-withdrawing groups (e.g., -NO₂, -CF₃) activate the ring for nucleophilic substitution, while methyl or azido groups enable diverse functionalization pathways .

Biological Activity

1-Bromo-3-propoxy-5-(trifluoromethyl)benzene is a synthetic organic compound with a unique structure that includes bromine, trifluoromethyl, and propoxy functional groups. Its chemical formula is and it has gained attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

- IUPAC Name: 1-bromo-3-propoxy-5-(trifluoromethyl)benzene

- CAS Number: 1880282-82-5

- Molecular Weight: 283.09 g/mol

- Purity: >95%

- Solubility: Immiscible with water

| Property | Value |

|---|---|

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| Flash Point | >110°C |

The biological activity of 1-bromo-3-propoxy-5-(trifluoromethyl)benzene is attributed to its ability to interact with various biological targets through its functional groups. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and affecting the compound's interaction with biological membranes and proteins.

Antimicrobial Properties

Research indicates that compounds containing bromine and trifluoromethyl groups often exhibit antimicrobial activity. The presence of these groups may enhance the compound's ability to disrupt bacterial cell membranes or interfere with essential biochemical pathways.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic processes. For example, similar compounds have been shown to inhibit amine oxidases, which play a crucial role in the metabolism of biogenic amines. This inhibition can lead to altered neurotransmitter levels, potentially affecting mood and behavior.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial effects of halogenated compounds found that derivatives similar to 1-bromo-3-propoxy-5-(trifluoromethyl)benzene exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall integrity.

- Enzyme Interaction : In vitro studies have demonstrated that compounds with similar structures can inhibit monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters. This inhibition could have implications for treating mood disorders, as MAO inhibitors are known to increase levels of serotonin and norepinephrine.

Summary of Biological Assays

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Significant inhibition of bacterial growth observed in various strains. |

| Enzyme Inhibition | Compounds similar to 1-bromo-3-propoxy-5-(trifluoromethyl)benzene inhibited MAO activity, suggesting potential for mood disorder treatments. |

Q & A

Q. What are the key synthetic strategies for preparing 1-Bromo-3-propoxy-5-(trifluoromethyl)benzene?

Methodological Answer: The synthesis can be adapted from analogous brominated aryl ethers. A plausible route involves:

Introducing the propoxy group : Start with 3-bromo-5-(trifluoromethyl)phenol. Perform an alkylation using propyl bromide or tosylate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone .

Bromination : If the phenol precursor is unavailable, bromination of 3-propoxy-5-(trifluoromethyl)benzene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or electrophilic conditions (e.g., FeBr₃) can be explored .

Alternative routes : Retro-synthetic AI tools (e.g., Reaxys or Pistachio models) suggest feasibility of cross-coupling reactions or functional group interconversion from intermediates like 3-bromo-5-(trifluoromethyl)anisole derivatives .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of 1-Bromo-3-propoxy-5-(trifluoromethyl)benzene?

Methodological Answer:

- ¹H NMR :

- Aromatic protons: Expect splitting patterns from the para-substituted trifluoromethyl and bromine groups (e.g., two doublets for H-2 and H-4).

- Propoxy group: Triplet (~1.0 ppm, CH₃), sextet (~1.8 ppm, CH₂), and triplet (~3.9 ppm, OCH₂) .

- ¹³C NMR :

- CF₃ resonance at ~120–125 ppm (q, J = 270–300 Hz).

- C-Br at ~110 ppm.

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 298 (C₁₀H₁₀BrF₃O), with fragments corresponding to loss of Br (~218) or CF₃ groups .

Q. What reactivity patterns are expected for the bromine substituent in this compound?

Methodological Answer: The bromine atom serves as a versatile site for:

- Nucleophilic Aromatic Substitution (NAS) : Activated by electron-withdrawing groups (CF₃), enabling reactions with amines or alkoxides under catalytic Cu or Pd conditions .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (Pd(PPh₃)₄, base) or Ullmann coupling for C–N bond formation .

- Radical Pathways : Use in C–C bond formation via light-mediated or transition metal-catalyzed processes (e.g., with alkenes) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in further functionalization?

Methodological Answer: The CF₃ group is a strong meta-directing, deactivating substituent. In electrophilic substitution (e.g., nitration or sulfonation), reactions occur at the para position relative to the propoxy group. Computational studies (DFT) predict higher activation barriers for ortho attack due to steric and electronic effects. Experimental validation via competitive reactions with HNO₃/H₂SO₄ is recommended .

Q. Data Insight :

Q. How can contradictory data in synthetic yields be resolved?

Methodological Answer: Discrepancies often arise from:

Reagent Purity : Trace moisture in CuBr can reduce Sandmeyer reaction yields. Use freshly dried solvents and reagents .

Temperature Control : Exothermic bromination requires strict cooling (0–5°C) to avoid side products.

Catalyst Optimization : Screen Pd ligands (e.g., XPhos vs. SPhos) for cross-coupling efficiency.

Q. What computational methods aid in predicting reaction mechanisms for this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for NAS or coupling reactions. For example, calculate activation energies for Br substitution with NH₃ vs. OMe⁻.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.

- Retrosynthetic AI : Platforms like IBM RXN or ASKCOS propose non-intuitive routes, such as leveraging hidden intermediates like benzynes .

Q. How does the propoxy group impact compound stability under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions : The ether linkage is prone to cleavage with concentrated HBr/H₂SO₄ at elevated temperatures (>80°C). Monitor via TLC (Rf shift).

- Basic Conditions : Stable in aqueous NaOH (pH < 12), but prolonged exposure may hydrolyze the CF₃ group in extreme cases.

- Thermal Stability : TGA analysis of analogues shows decomposition onset at ~200°C, suggesting safe handling below this threshold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.